molecular formula C3H2ClFO B100640 2-Fluoroacryloyl chloride CAS No. 16522-55-7

2-Fluoroacryloyl chloride

Cat. No.: B100640
CAS No.: 16522-55-7
M. Wt: 108.5 g/mol
InChI Key: JBKRPXAZWRLPSW-UHFFFAOYSA-N
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Description

2-Fluoroacryloyl chloride is a specialized fluorinated acylating reagent that serves as a critical precursor in advanced materials science and medicinal chemistry research. Its primary research value lies in its dual functionality: the highly reactive acyl chloride group enables efficient acylation reactions under mild conditions, while the fluorine atom imparts unique electronic and steric properties to the resulting molecules. This compound is particularly valuable for the "grafting-from" synthesis of semifluorinated polymer brushes via surface-initiated atom transfer radical polymerization (SI-ATRP) . These poly[N-(2-fluoroethyl)acrylamide] (pFEAm) brushes demonstrate exceptional resistance to protein fouling, making them promising candidates for developing antifouling coatings on medical devices and implants where non-specific protein adsorption can lead to thrombus formation or immune responses . In pharmaceutical research, the acryloyl moiety of related compounds is employed to create N-acryloyl-modified curcuminoids that show enhanced bioactivity, including potent apoptosis induction and suppression of phospho-STAT3 levels in pancreatic carcinoma models . The strategic incorporation of fluorine, particularly in acryloyl-based compounds, enables precise modulation of the resulting polymer's physicochemical properties and biointeractions, while the vinyl group facilitates polymerization and network formation . This unique combination of features makes this compound an indispensable tool for researchers designing novel fluorinated materials with tailored surface characteristics and developing new therapeutic agents with improved efficacy.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroprop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClFO/c1-2(5)3(4)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKRPXAZWRLPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90382589
Record name 2-Fluoroacryloyl chloride
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Molecular Weight

108.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16522-55-7
Record name 2-Fluoroacryloyl chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroacryloyl chloride
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Synthesis Methodologies of 2 Fluoroacryloyl Chloride

Fluorination of Acryloyl Chloride

The direct fluorination of acryloyl chloride represents a straightforward approach to the synthesis of 2-fluoroacryloyl chloride. This method hinges on the substitution of a hydrogen atom with a fluorine atom on the acyl chloride backbone.

Reagents and Conditions for Fluorination

A common method for the fluorination of acryloyl chloride involves its reaction with a fluorinating agent, such as hydrogen fluoride (B91410). smolecule.com This process typically necessitates the use of a solvent and is often performed under controlled temperature and pressure to achieve optimal yield and purity. smolecule.com The reaction is generally carried out in a temperature range of 0°C to 50°C, and common solvents include dichloromethane (B109758) and tetrahydrofuran (B95107). smolecule.com

Catalytic Approaches in Fluorination

To facilitate the fluorination of acryloyl chloride, various catalysts can be employed. Lewis acids and bases are commonly used to enhance the reaction rate and selectivity. smolecule.com While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in publicly available literature, related research on the fluorination of acyl chlorides provides insights into potential catalytic approaches. For instance, a cyclometalated rhodium complex has been shown to quantitatively convert acyl chlorides to acyl fluorides at room temperature, with electron-withdrawing groups on the substrate accelerating the reaction. Although not a direct example for this compound, this highlights the potential for metal-based catalysts in such transformations.

Dehydrofluorination from Halogenated Precursors

Another significant synthetic route to this compound involves the elimination of hydrogen fluoride from a saturated halogenated propionyl chloride precursor. This dehydrofluorination reaction creates the desired carbon-carbon double bond.

Preparation from 2,3-Difluoropropionyl Chloride

This compound can be prepared from 2,3-difluoropropionyl chloride in a two-step process. The initial step involves the dehydrofluorination of the 2,3-difluoropropionyl chloride to yield this compound. googleapis.com While specific reagents and conditions for this dehydrofluorination step are not extensively documented, it is a known transformation in fluorine chemistry.

Routes from 3-Bromo-2,2-difluoropropionyl Chloride

A notable synthesis of a related compound, 2-fluoroacryloyl fluoride, which can be a precursor to the chloride, utilizes 3-bromo-2,2-difluoropropionyl chloride. In a specific example, this precursor is added dropwise to a suspension of zinc in diglyme (B29089) at 100°C. google.com During the addition, the product is distilled off, and the bath temperature is subsequently raised to 170°C to complete the reaction. This process yields 2-fluoroacryloyl fluoride with a boiling point of 29-31°C. google.com It is noted that with a less effective distillation column, the product may contain a small amount of this compound, suggesting that under modified conditions, the chloride can be the primary product. google.com

Derivatization from Fluoroacrylic Acid Salts

The conversion of fluoroacrylic acid or its salts into this compound is another viable synthetic pathway. This method typically involves the use of a chlorinating agent to replace the hydroxyl group of the carboxylic acid or the metal cation of the salt with a chlorine atom.

Reaction with Halogenating Agents

A primary method for the synthesis of this compound involves the reaction of a fluoroacrylic acid derivative with a suitable halogenating agent. google.com This approach directly converts a carboxylic acid or its salt into the corresponding acyl chloride.

One established process utilizes a metallic salt of fluoroacrylic acid, such as sodium fluoroacrylate, as the starting material. google.com This salt is reacted with a chlorinating agent, with thionyl chloride (SOCl₂) being a particularly effective choice. google.com To facilitate the reaction, a catalyst is often employed. Dimethylformamide (DMF) can serve this role, preferably in amounts ranging from 5 to 50 mole percent relative to the chlorinating agent. google.com The reaction is typically carried out in an inert solvent, such as chloroform (B151607) or benzene, to prevent unwanted side reactions. google.com The process can be brought to completion by a brief period of refluxing. google.com This method offers a direct conversion to the desired acid chloride. google.com

Another general approach involves the direct fluorination of acryloyl chloride using a fluorinating agent like hydrogen fluoride, which also requires a catalyst and solvent to proceed effectively. smolecule.com

Starting Material Reagent Catalyst/Solvent Key Condition Product Reference
Sodium FluoroacrylateThionyl Chloride (SOCl₂)Dimethylformamide (DMF) / Inert Solvent (e.g., Chloroform)Short reflux to complete reactionThis compound google.com
Acrylic AcidThionyl Chloride (SOCl₂)Continuous ReactorFractional distillation of byproductThis compound smolecule.com

Approaches Involving 2,2-Difluoro-1-methylcyclopropyl Compounds

A more intricate, multi-step synthesis route for α-fluoroacrylic acid derivatives, including this compound, starts from 2,2-difluoro-1-methylcyclopropyl compounds. google.comgoogle.com This pathway is notable for its ability to produce these derivatives in industrial quantities, overcoming challenges associated with other methods that may involve toxic reagents or poor reproducibility. google.com

The process begins with a 2,2-difluoro-1-methylcyclopropyl compound, such as 2,2-difluoro-1-methylcyclopropyl methyl ether. google.com This starting material is reacted with at least one equivalent of a halogen (e.g., chlorine, bromine, or iodine) in water. google.com This step yields an intermediate 1,1-difluoro-2-halogenoethyl (halogeno)methyl ketone. google.com

This ketone intermediate is then converted into a carboxylic acid, which is subsequently treated with a chlorinating agent like thionyl chloride to form a carboxylic acid chloride intermediate. google.com The final and crucial step is a partial dehalogenation of this acid chloride. google.com This is achieved using a chemical dehalogenating agent, with zinc being a preferred metal for this purpose. google.com The reaction conditions during this final step are critical for the product outcome. When the carboxylic acid chloride intermediate is added rapidly and the resulting product is quickly removed by distillation, the formation of α-fluoroacryloyl chloride is favored. google.com Conversely, a slower reaction and distillation time can lead to the formation of α-fluoroacryloyl fluoride. google.com

Step Starting Material Reagents Key Conditions Intermediate/Product Reference
12,2-difluoro-1-methylcyclopropyl methyl etherChlorine (Cl₂), Water (H₂O)-1,1-difluoro-2-chloroethyl (chloro)methyl ketone google.com
2Intermediate from Step 1(Oxidation to Carboxylic Acid)-Carboxylic Acid Intermediate google.com
3Carboxylic Acid from Step 2Thionyl Chloride (SOCl₂)15°C to 80°CCarboxylic Acid Chloride Intermediate google.com
4Carboxylic Acid Chloride from Step 3Zinc (Zn), Diglyme80°C to 110°C, Rapid distillationThis compound google.com

Continuous-Flow Synthesis Concepts

Continuous-flow chemistry offers significant advantages for the synthesis of highly reactive and unstable compounds like this compound. nih.govrsc.org This methodology moves away from traditional batch production in flasks to systems where reagents are continuously pumped through reactors, providing superior control over reaction parameters. rsc.orgflinders.edu.au

Key benefits of continuous-flow synthesis include:

Enhanced Safety : Hazardous reagents can be generated and consumed in-situ, minimizing the risks associated with their storage and handling. flinders.edu.au The small reactor volumes confine potentially energetic reactions. flinders.edu.au

Efficient Control : The high surface-area-to-volume ratio in microreactors or flow systems allows for precise thermal control, quickly dissipating heat from exothermic reactions. flinders.edu.au

Improved Yield and Selectivity : Precise control over residence time, temperature, and stoichiometry leads to higher conversions and fewer byproducts. nih.gov

For the synthesis of acryloyl chlorides, continuous-flow methods have proven highly effective. nih.gov One patented method for this compound involves reacting acrylic acid and thionyl chloride in a continuous reactor, achieving yields of 88–92%. smolecule.com Another sustainable approach uses near-equimolar amounts of a carboxylic acid and oxalyl chloride with a catalytic amount of DMF at room temperature, achieving nearly full conversion within minutes. nih.gov These concepts are directly applicable to producing the fluoro-analogue, offering a safer and more efficient production pathway. nih.govrsc.org

Considerations for Scalable Production in Research Contexts

For scalable production of this compound within a research setting, several factors must be considered to ensure safety, reproducibility, and efficiency. Traditional batch syntheses of α-fluoroacrylic acid derivatives have often been hampered by multiple reaction steps, poor yields, and the use of hazardous chemicals that require specialized handling. google.com

Modern approaches, particularly continuous-flow synthesis, directly address these scalability challenges. rsc.orgflinders.edu.au By transitioning from batch to flow, the scale-up process becomes more straightforward, as increasing production capacity often involves running the system for a longer duration rather than using larger, potentially more dangerous, reaction vessels. rsc.org

In a research context, the ability to safely and reproducibly synthesize gram quantities of material is crucial. mdpi.com Continuous-flow systems excel in this domain by offering:

Reproducibility : Automated control of flow rates, temperature, and residence time ensures that reaction conditions are identical from run to run. flinders.edu.au

Process Optimization : The modular nature of flow chemistry allows for rapid screening of different reagents, catalysts, and conditions to quickly determine the optimal pathway. flinders.edu.au

Handling of Unstable Compounds : this compound is a reactive and corrosive liquid. cymitquimica.com Flow chemistry allows for its on-demand synthesis and immediate use in a subsequent reaction step (a "telescoped" synthesis), avoiding isolation and storage of the unstable intermediate. nih.govflinders.edu.au

Therefore, for researchers requiring a reliable supply of this compound, adopting continuous-flow methodologies can mitigate the risks and inconsistencies of traditional batch production, providing a more robust and scalable synthetic platform. rsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Fluoroacryloyl Chloride

Nucleophilic Acyl Substitution Reactions

The most common reactions involving 2-fluoroacryloyl chloride are nucleophilic acyl substitutions. google.com Due to the strong electron-withdrawing effects of both the chlorine and fluorine atoms, the carbonyl carbon is highly electrophilic and readily attacked by nucleophiles. escholarship.org These reactions proceed via a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. chemguide.co.ukresearchgate.net

Formation of Amides with Amines

This compound reacts readily with primary and secondary amines to form the corresponding N-substituted 2-fluoroacrylamides. google.comresearchgate.net The reaction is typically rapid and exothermic, often carried out in an aprotic solvent in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netnih.gov The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of the chloride ion. wikipedia.orgsavemyexams.com An excess of the amine can also serve as the base. ru.nl

The synthesis of N-alkenyl-α-fluoroacrylamides has been reported, which are precursors for creating fluorinated heterocyclic compounds through reactions like ring-closing metathesis. researchgate.netresearchgate.net

Table 1: Synthesis of 2-Fluoroacrylamides

Amine Reactant Product Typical Conditions Reference(s)
Primary Amine (e.g., Benzylamine) N-Benzyl-2-fluoroacrylamide Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine), Room Temperature researchgate.netwikipedia.org
Secondary Amine (e.g., Pyrrolidine) 2-Fluoro-1-(pyrrolidin-1-yl)prop-2-en-1-one Aprotic solvent, Base, 0°C to Room Temperature justia.com
Ammonia 2-Fluoroacrylamide Concentrated aqueous ammonia chemguide.co.uk

Synthesis of Esters with Alcohols

The reaction of this compound with alcohols or phenols yields 2-fluoroacrylate esters. google.comiitk.ac.in These reactions are vigorous and proceed via the typical nucleophilic acyl substitution mechanism. chemguide.co.ukksu.edu.sa To facilitate the reaction with less reactive phenols, a base like pyridine (B92270) or sodium hydroxide (B78521) is often used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. savemyexams.comorganic-chemistry.org The synthesis of 2-fluoroacrylate esters is significant as these monomers are used to produce polymers with important optical and physical properties. myfoodresearch.com For instance, a patent describes the preparation of 2-fluoroacrylate esters by treating this compound with an alcohol in the presence of a base. myfoodresearch.com

Table 2: Synthesis of 2-Fluoroacrylate Esters

Alcohol/Phenol Reactant Product Typical Conditions Reference(s)
Aliphatic Alcohol (e.g., Ethanol) Ethyl 2-fluoroacrylate Vigorous reaction at room temperature, often in an inert solvent iitk.ac.inksu.edu.sa
Phenol Phenyl 2-fluoroacrylate Heat, Base (e.g., Pyridine, NaOH) chemguide.co.uksavemyexams.com
Fluorinated Alcohol (e.g., 1H,1H,2H-octafluoropentyl methanol) 1H,1H,2H-octafluoropentyl 2-fluoroacrylate Base (e.g., Triethylamine), Dichloromethane (B109758) myfoodresearch.com

Reactions with Thiols for Thioester Formation

In a similar fashion to alcohols, thiols react with this compound to produce 2-fluoroacrylthioesters. Thiols are generally more nucleophilic than alcohols, and the reaction proceeds readily. researchgate.net While the direct reaction between some acid chlorides and thiols can be slow, catalysis can be employed to improve reaction rates and yields. organic-chemistry.org However, the high reactivity of this compound suggests a facile reaction. The products, S-alkyl or S-aryl 2-fluoroacrylthioates, are valuable intermediates in organic synthesis. nih.govmdpi.com

Table 3: Synthesis of 2-Fluoroacrylthioesters

Thiol Reactant Product Typical Conditions Reference(s)
Aliphatic Thiol (e.g., Ethanethiol) S-Ethyl 2-fluoro-2-propenethioate Inert solvent, may use a base or catalyst organic-chemistry.org
Aromatic Thiol (e.g., Thiophenol) S-Phenyl 2-fluoro-2-propenethioate Inert solvent, may use a base or catalyst organic-chemistry.org

Derivatization of Amino Acids

Acyl chlorides are common reagents for the derivatization of amino acids, primarily for analysis by High-Performance Liquid Chromatography (HPLC). myfoodresearch.comspiedigitallibrary.org These reagents react with the primary or secondary amine group of the amino acid. myfoodresearch.comwikipedia.org Derivatizing agents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are structurally similar to this compound and are used to introduce a chromophore or fluorophore onto the amino acid, enhancing its detectability. researchgate.netspiedigitallibrary.org

Given its reactivity, this compound can react with the amino group of an amino acid to form an N-(2-fluoroacryloyl) amino acid derivative. This process would follow the standard nucleophilic acyl substitution mechanism. researchgate.netwikipedia.org This derivatization could be useful for modifying the properties of peptides or for preparing them for further synthetic transformations.

Carbon-Carbon Double Bond Addition Reactions

The carbon-carbon double bond in this compound is electron-deficient due to the electron-withdrawing effects of the adjacent carbonyl group and the fluorine atom. This makes it susceptible to attack by nucleophiles in Michael additions and an active participant in various cycloaddition reactions. justia.com

Reaction with Unsaturated Compounds

The electron-poor nature of the double bond makes this compound an excellent dienophile in Diels-Alder reactions. justia.com This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to form a six-membered ring. justia.comksu.edu.sa Research has shown that the closely related compound, 2-fluoroacryloyl fluoride (B91410), readily undergoes a Diels-Alder reaction with cyclopentadiene, indicating that this compound would behave similarly to produce substituted cyclohexene (B86901) derivatives. chadsprep.com Such reactions are valuable for constructing complex cyclic systems with high stereocontrol. escholarship.orgjustia.com

The double bond can also undergo addition reactions with halogens (halogenation) or hydrogen halides (hydrohalogenation). wikipedia.orgchemguide.co.uk

Halogenation : The addition of halogens like Br₂ or Cl₂ across the double bond would result in a dihalo-substituted propanoyl chloride. This reaction typically proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comsigmaaldrich.com

Hydrohalogenation : The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon that is already bonded to more hydrogen atoms. wikipedia.orgnih.gov However, the electronic effects of the fluorine and carbonyl group can influence the regioselectivity of this addition.

Table 4: Addition Reactions at the C=C Double Bond

Reactant Reaction Type Product Reference(s)
Cyclopentadiene Diels-Alder [4+2] Cycloaddition 2-Fluoro-2-(chlorocarbonyl)bicyclo[2.2.1]hept-5-ene justia.comchadsprep.com
Furan Diels-Alder [4+2] Cycloaddition 7-Oxabicyclo[2.2.1]heptene derivative
Bromine (Br₂) Halogenation 2,3-Dibromo-2-fluoropropanoyl chloride chemguide.co.ukmasterorganicchemistry.com
Hydrogen Bromide (HBr) Hydrohalogenation 3-Bromo-2-fluoropropanoyl chloride wikipedia.orgnih.gov

Mechanistic Studies of Regio- and Stereoselectivity

The electronic interplay between the electron-withdrawing fluorine atom and the acryloyl chloride moiety governs the regioselectivity and stereoselectivity of reactions involving this compound. The fluorine atom significantly influences the electron density of the vinyl group, which is a key factor in determining the outcome of addition reactions and cycloadditions. smolecule.com

Mechanistic studies, often supported by quantum chemical calculations, investigate how the stereochemical and regiochemical outcomes of a reaction are determined. rsc.org In reactions like intramolecular [2+2] photocycloadditions, the formation of the initial carbon-carbon bond is often the rate-limiting and selectivity-controlling step. rsc.org For fluorinated compounds, the unique conformation of intermediates can lead to unconventional reaction pathways. nih.gov Theoretical studies on similar systems suggest that cooperative mechanisms, where a nucleophile and an electrophile are activated simultaneously, can lead to highly stereospecific substitution reactions. frontiersin.org The presence of a chiral catalyst can introduce enantioselectivity, creating specific stereoisomers by stabilizing one transition state over another. rsc.org

Table 1: Factors Influencing Selectivity in Reactions of this compound

Factor Influence on Mechanism Expected Outcome
Fluorine Atom Alters electronic structure and reactivity of the vinyl group. smolecule.com Directs incoming reagents to specific positions (regioselectivity).
Catalyst Chirality Stabilizes specific transition state geometries. rsc.org Controls the formation of specific stereoisomers (stereoselectivity).
Intermediate Conformation Can enable unique reaction pathways not seen in non-fluorinated analogs. nih.gov Divergent reaction outcomes leading to different bicyclic products. nih.gov

| Simultaneous Activation | Cooperative mechanism involving both nucleophile and electrophile. frontiersin.org | High stereospecificity in substitution reactions. frontiersin.org |

Polymerization Initiation

This compound can undergo polymerization to form fluorinated polymers with distinct properties. smolecule.com The initiation of this process—the event that starts the polymer chain—can be achieved through several mechanisms, primarily free radical, anionic, or cationic polymerization. open.educhlounionchem.com

In free radical polymerization , an initiator, such as benzoyl peroxide or an azo compound, decomposes upon heating or exposure to UV light to generate highly reactive free radicals. open.educhlounionchem.com These radicals attack the carbon-carbon double bond of the this compound monomer, creating a new, larger radical. This new radical species then propagates by attacking subsequent monomer molecules, leading to the formation of a long polymer chain. open.edufujifilm.com

Anionic polymerization is initiated by strong bases or nucleophiles like organolithium compounds. chlounionchem.com These initiators attack the vinyl group, creating a carbanionic species that continues the polymerization process. open.edu Conversely, cationic polymerization uses Lewis acids or protic acids to generate a carbocation from the monomer, which then initiates the chain reaction. chlounionchem.com The presence of the fluorine atom significantly affects the polymerization kinetics compared to non-fluorinated acrylates. smolecule.com

Reactions with Organometallic Reagents

The reaction of acyl chlorides with organometallic reagents is a fundamental method for carbon-carbon bond formation. The choice of reagent dictates the final product. chemistrysteps.com

With highly reactive Grignard reagents (organomagnesium halides, R-MgX), this compound is expected to react twice. The first equivalent performs a nucleophilic acyl substitution, replacing the chloride to form a ketone intermediate. youtube.comlibretexts.org This ketone is also reactive towards the Grignard reagent and immediately undergoes a second reaction—a nucleophilic addition—to yield a tertiary alcohol after an aqueous workup. youtube.comlibretexts.org Due to the high reactivity of the Grignard reagent, the reaction cannot be stopped at the ketone stage. libretexts.org

In contrast, less reactive Gilman reagents (lithium dialkylcuprates, R₂CuLi) allow for the selective formation of ketones. chemistrysteps.com These organocuprates react with the acyl chloride via nucleophilic acyl substitution but are generally unreactive or react very slowly with the resulting ketone product. chemistrysteps.comyoutube.com This difference in reactivity allows for the isolation of the α-fluoro-α,β-unsaturated ketone. The lower reactivity of Gilman reagents is attributed to the less polarized carbon-copper bond compared to the carbon-magnesium bond in Grignard reagents. chemistrysteps.com

Table 2: Predicted Products from Reactions with Organometallic Reagents

Organometallic Reagent Reagent Type Intermediate Product Final Product
Grignard Reagent (Excess) Highly Reactive chemistrysteps.com α-Fluoro-α,β-unsaturated Ketone youtube.com Tertiary Alcohol libretexts.org

Advanced Mechanistic Investigations

The transition state is a high-energy, transient molecular configuration that exists between reactants and products. youtube.com Although it cannot be directly observed, its structure and energy (activation energy) determine the rate and feasibility of a reaction. youtube.compnnl.gov Advanced computational methods, such as Variational Transition State Theory (VTST), are used to model these fleeting structures. scispace.com

For reactions involving this compound, transition state analysis helps elucidate the reaction mechanism and the origin of selectivity. rsc.org For instance, in a catalyzed reaction, the catalyst functions by stabilizing the transition state, thereby lowering the activation energy. pnnl.gov Computational analysis can reveal key non-covalent interactions, such as electrostatic forces or C-H/π interactions, between the substrate and a catalyst within the transition state structure. rsc.org These interactions can dictate the stereochemical outcome of the reaction. rsc.org Understanding the geometry of the transition state—visualized with partial bonds and charges—provides insight into why one reaction pathway might be favored over another. youtube.com

Catalysts and solvents play a critical role in directing the outcome of chemical reactions. nih.gov A catalyst increases the rate of a reaction without being consumed by providing an alternative reaction pathway with a lower activation energy. pnnl.gov In complex reactions with multiple possible outcomes, a catalyst can provide selectivity for a single, desired product by preferentially stabilizing one transition state. nih.gov Catalysts can be homogeneous (dissolved in the reaction medium) or heterogeneous (in a different phase). pnnl.gov For example, transition metals like palladium and copper are often used in tandem to facilitate chlorination reactions, where they act as redox mediators. nih.gov

Solvents can also have a profound effect on reaction pathways. nih.gov The polarity and coordinating ability of a solvent can influence the stability of reactants, intermediates, and transition states. In some cases, the solvent can directly participate in the reaction mechanism. nih.gov For instance, dimethylsulfoxide (DMSO) can act as a catalyst in dehydrochlorination steps. nih.gov The interplay between the catalyst and solvent is crucial; a catalytic system that is highly effective in one solvent may be inert or lead to different products in another. nih.gov

Polymerization and Copolymerization of 2 Fluoroacryloyl Chloride Derived Monomers

Homopolymerization Characteristics

Homopolymers are polymers constructed from a single type of repeating monomer unit. xometry.com The homopolymerization of monomers derived from 2-fluoroacryloyl chloride, such as 2-fluoroacrylate esters, leads to the formation of poly(2-fluoroacrylate)s. These polymers are known for their distinct properties, which are largely imparted by the highly electronegative fluorine atom.

The radical polymerization of 2-fluoroacrylate monomers is a common method for synthesizing these homopolymers. For instance, methyl 2-fluoroacrylate (MFA) can be polymerized to yield poly(methyl 2-fluoroacrylate) (PMFA), a polymer noted for its high glass transition temperature (Tg) of 128°C. google.com This is significantly higher than that of its non-fluorinated counterpart, poly(methyl acrylate), indicating enhanced thermal stability. The polymerization can be initiated using standard radical initiators. The resulting polymers often exhibit high transparency and mechanical strength, making them suitable for applications such as organic glasses. google.com

Research has shown that bulk polymerization of certain fluorinated acrylate (B77674) monomers can produce polymers with high decomposition onsets. For example, poly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate) has a reported decomposition onset of 290°C and a Tg of 105°C. google.com These characteristics highlight the robustness of homopolymers derived from this compound.

Table 1: Thermal Properties of Selected Poly(2-fluoroacrylate) Homopolymers

MonomerPolymerGlass Transition Temp. (Tg)Decomposition Onset
Methyl 2-fluoroacrylatePoly(methyl 2-fluoroacrylate)128°C google.com-
1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylatePoly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate)105°C google.com290°C google.com
Phenyl fluoroacrylatePoly(phenyl fluoroacrylate)Up to 170°C google.com-

This table presents data from cited research on the thermal properties of homopolymers derived from various 2-fluoroacrylate esters.

Copolymerization Strategies

Copolymerization, the process of polymerizing two or more different monomers together, offers a versatile method for creating polymers with properties that are intermediate to, or even surpass, those of the corresponding homopolymers. libretexts.org This strategy is particularly useful for fine-tuning the characteristics of polymers derived from this compound to meet specific application demands.

A significant area of research involves the synthesis of optically active polymers. These materials are crucial for applications in chiral separations, asymmetric catalysis, and biomedical fields. One approach to creating such polymers is through the polymerization of optically active monomers. nih.gov

Patents have been filed for the creation of optically active N-α-fluoroacryloylamino acid derivatives and the optically active polymers prepared from them. google.com This involves reacting this compound with an optically active amino acid or its ester, followed by polymerization of the resulting monomer. This process allows the chirality of the amino acid to be incorporated into the polymer backbone, potentially inducing a helical structure or creating chiral recognition sites.

The general strategy for synthesizing such polymers mirrors that for other poly(N-acryl amino acids). Typically, acryloyl chloride or a derivative reacts with amino acid esters, followed by radical polymerization of the N-acryl amino acid monomers. nih.gov This can yield optically active polymers with molecular weights ranging from 3,000 to 60,000 Da. nih.gov The synthesis of polymers with a preferred-handed helical structure can be achieved through the polymerization of optically active monomers or the copolymerization of chiral and achiral monomers. nih.gov The resulting polymers' optical activity can be confirmed through techniques like circular dichroism (CD) spectroscopy. mdpi.com

Copolymerizing this compound-derived monomers with other vinyl monomers is a powerful tool for tailoring polymer properties. Depending on the reactivity ratios of the monomers and the polymerization method, different copolymer structures can be obtained, such as statistical, alternating, or block copolymers. libretexts.org

For instance, to improve flexibility or modify the refractive index, a 2-fluoroacrylate monomer could be copolymerized with monomers like methyl methacrylate (B99206) or styrene. google.comgoogle.com The incorporation of a fluorinated monomer into a non-fluorinated polymer chain can enhance thermal stability and chemical resistance without sacrificing the bulk properties of the original polymer. The formation of alternating copolymers is often favored when monomers with different polar substituents are used, such as one with an electron-withdrawing group and another with an electron-donating group. libretexts.org Given the electron-withdrawing nature of the fluorine and carbonyl groups in 2-fluoroacrylates, they are prime candidates for alternating copolymerization with electron-rich monomers.

Block copolymers, where long sequences of one monomer are followed by long sequences of another, can also be synthesized. Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed to create well-defined block copolymers incorporating fluorinated acrylate segments, allowing for precise control over the polymer architecture. flinders.edu.au

Influence of Polymerization Conditions

The final properties and architecture of a polymer are not only dependent on the monomers used but are also heavily influenced by the conditions under which polymerization is carried out. Factors such as the choice of initiator, the presence of chain transfer agents, reaction temperature, and the solvent all play critical roles.

The initiation of radical polymerization is typically achieved through the thermal or photochemical decomposition of an initiator molecule to generate free radicals. researchgate.net Common initiators for acrylate polymerization include azo compounds like 2,2'-azobisisobutyronitrile (AIBN) and peroxides such as benzoyl peroxide (BPO). researchgate.net

The concentration of the initiator can significantly affect the polymerization rate and the molecular weight of the resulting polymer. A higher initiator concentration generally leads to a faster polymerization rate but results in polymers with lower average molecular weight, as more polymer chains are initiated simultaneously. nih.gov The choice of initiator is also crucial; for example, some studies have shown that photo-initiation can lead to polymers with better selectivity and performance in specific applications. researchgate.net

Chain transfer agents (CTAs) are intentionally added to a polymerization to control the molecular weight of the polymer. wikipedia.org These agents react with a growing polymer chain, terminating its growth and transferring the radical activity to a new molecule, which then starts a new chain. wikipedia.org This process effectively reduces the average chain length and narrows the molecular weight distribution. wikipedia.org Common CTAs include thiols (e.g., dodecyl mercaptan) and certain halocarbons. wikipedia.org In the context of monomers from this compound, the use of CTAs allows for the synthesis of lower molecular weight polymers or oligomers with specific end-group functionalities, which can be useful for further reactions or as additives.

Table 2: Common Initiators and Chain Transfer Agents in Radical Polymerization

TypeExamplesFunction
Initiators 2,2'-Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO)Generate free radicals to start polymerization chains. researchgate.net
Chain Transfer Agents Thiols (dodecyl mercaptan), Halocarbons (carbon tetrachloride)Control (reduce) polymer molecular weight by terminating a growing chain and starting a new one. wikipedia.org

This table provides examples of common initiators and chain transfer agents and describes their primary function in radical polymerization.

Temperature is a critical parameter in polymerization. It directly affects the decomposition rate of the initiator and the propagation rate of the polymer chains. Higher temperatures increase the rate of polymerization but can also lead to a decrease in molecular weight due to increased rates of chain transfer and termination reactions. mdpi.com For certain systems, lower reaction temperatures can enhance stereospecificity, leading to polymers with higher tacticity. smolecule.com In some cases, a carefully controlled temperature profile, such as ramping the temperature during the reaction, is used to optimize polymerization and achieve desired polymer characteristics. google.com

Solvents can have a profound impact on polymerization kinetics and the final polymer architecture. flinders.edu.au The choice of solvent can influence the solubility of the monomer and the growing polymer, the reactivity of the radicals, and the conformation of the polymer chains. dtic.milnii.ac.jp For example, solvents can affect the propagation rate and may lead to discrepancies in the molar masses of polymers formed in solution versus those grafted from a surface. rsc.org Some polymerizations are faster and better controlled in specific solvents; for instance, the MADIX polymerization of vinyl chloride showed better results in solvents like cyclopentyl methyl ether (CPME) and tetrahydrofuran (B95107) (THF) compared to dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). anu.edu.au The solvent's polarity and its ability to form hydrogen bonds can alter the reactivity of monomers and radicals, thereby influencing the copolymer composition and microstructure. flinders.edu.au

Development of 2-Fluoroacrylate Ester Polymers

The polymerization of 2-fluoroacrylate esters, derived from this compound, has led to the development of a significant class of fluoropolymers. The presence of a fluorine atom on the α-carbon of the ester group imparts a unique combination of properties, including high glass transition temperature (Tg), thermal stability, and specific optical and mechanical characteristics. dundee.ac.ukresearchgate.net These polymers have been explored for a variety of advanced applications, from optical fibers to biomedical materials. google.comontosight.ai

Research into poly(α-fluoroacrylate)s has demonstrated their potential as high-performance materials. dundee.ac.uk For instance, poly(methyl α-fluoroacrylate) (PMFA) exhibits a high glass transition temperature of 128°C and shows a 10% weight loss at 350°C in a nitrogen atmosphere, indicating good thermal stability. researchgate.netresearchgate.net The substitution of the methyl group in methacrylates with a fluorine atom not only reduces the polymer's hydrogen content, which is advantageous for optical applications, but also increases the Tg, enhancing its performance at high temperatures. google.com

Homopolymers of 2-fluoroacrylate esters have been specifically developed for use as optical materials, particularly for the core of plastic optical fibers (POFs). google.com The demand for POFs that can operate at temperatures above the commercial standard of 80°C, such as in automotive and aerospace applications, has driven research into materials with higher Tgs. google.com Polymers based on 2-fluoroacrylate esters meet this requirement, with some homopolymers exhibiting glass transition temperatures up to 125°C. google.com

The mechanical properties of these polymers have also been a subject of investigation. In a study comparing α-fluoro-substituted acryl polymers for dental applications, poly(methyl α-fluoroacrylate) (PMFA) demonstrated superior mechanical properties compared to conventional poly(methyl methacrylate) (PMMA). nih.gov PMFA showed compressive and bending strengths, as well as a bending modulus, that were 50% higher than those of PMMA. nih.gov However, poly(2,2,2-trifluoroethyl α-fluoroacrylate) (P3FFA), where fluorine atoms are on the pendant ester group, exhibited poorer mechanical properties. nih.gov

Table 1: Properties of Poly(2-fluoroacrylate) Homopolymers

Monomer Polymer Abbreviation Glass Transition Temperature (Tg) Notable Properties & Applications
Methyl 2-fluoroacrylate (MFA) PMFA 128°C researchgate.netresearchgate.net High mechanical strength, potential for dental materials. nih.gov
3H-1,1-dimethyltetrafluoropropyl 2-fluoroacrylate - 125°C google.com Developed for optical fiber cores. google.com
1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate - - Used to form the core of plastic optical fibers. google.com
2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) PFATRIFE - Base for copolymers with tunable surface properties. researchgate.net
2,2,2-trichloroethyl α-fluoroacrylate (FATRICE) - - Used in copolymers with increased thermal stability. researchgate.net

The copolymerization of 2-fluoroacrylate esters with other monomers allows for the fine-tuning of material properties. A notable example is the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) with 2-(trifluoromethyl)acrylic acid (MAF), an adhesion-promoting monomer. dundee.ac.ukresearchgate.net This process yields a series of copolymers with adjustable wettability and improved adhesion, making them suitable for functional coatings. dundee.ac.ukresearchgate.net Research has shown that the glass transition temperatures (Tg) of these copolymers increase with a higher MAF content. dundee.ac.ukresearchgate.net Conversely, their thermal stability, measured as the temperature for 10% weight loss (Td10%), increases with a higher FATRIFE content, reaching up to 348°C. dundee.ac.ukresearchgate.net Furthermore, a higher MAF content improves adhesion to metal substrates and enhances hydrophilicity, as indicated by a decrease in the water contact angle. dundee.ac.ukresearchgate.net

Table 2: Research Findings on Poly(FATRIFE-co-MAF) Copolymers

FATRIFE in Feed (mol%) MAF in Copolymer (mol%) Glass Transition Temperature (Tg) (°C) Thermal Stability (Td10%) (°C) Water Contact Angle (°)
100 0 - 348 dundee.ac.uk 101 dundee.ac.uk
90 11 93 348 98
80 19 104 342 92
70 26 114 335 88
60 33 126 327 85
50 42 138 318 81

Data sourced from studies on the radical copolymerization of 2,2,2-trifluoroethyl α-fluoroacrylate (FATRIFE) and 2-(trifluoromethyl)acrylic acid (MAF). dundee.ac.ukresearchgate.net

In the context of dental materials, copolymers of methyl α-fluoroacrylate (MFA) and 2,2,2-trifluoroethyl α-fluoroacrylate (3FFA) were synthesized to optimize both mechanical properties and water sorption. nih.gov A copolymer containing 40% 3FFA demonstrated higher compressive, diametral tensile, and bending strength compared to PMMA. nih.gov Notably, its bending modulus was about 35% higher and its water resistance was approximately 20% greater than that of PMMA, addressing the high water sorption issue observed in PMFA homopolymers. nih.gov

Table 3: Mechanical Properties of Poly(fluoroacrylate)s for Dental Applications

Polymer Compressive Strength (MPa) Bending Strength (MPa) Bending Modulus (GPa) Water Sorption (%)
PMMA (Control) 86.3 91.2 2.55 0.69
PMFA 130.4 121.6 3.82 1.25
P3FFA 48.0 41.2 1.47 ~0
Copolymer (60% MFA/40% 3FFA) 107.9 107.9 3.45 0.55

Data adapted from a comparative study of α-fluoro-substituted acryl polymers. nih.gov

Copolymerization studies have also extended to other combinations, such as 2,2,2-trifluoroethyl methacrylate (MATRIFE) and 2,2,2-trichloroethyl α-fluoroacrylate (FATRICE). researchgate.net The resulting copolymers showed that the glass transition temperatures, ranging from 66°C to 108°C, increased with a higher molar ratio of FATRICE in the copolymer. researchgate.net

Applications in Advanced Materials Science

Optical Materials Development

Fluorinated polymers derived from 2-fluoroacryloyl chloride are considered superior alternatives to conventional materials for advanced photonic applications due to their potential for low refractive indices and minimal optical propagation losses at key communication wavelengths. smolecule.com

Plastic optical fibers (POFs) offer advantages over glass fibers, such as increased ruggedness and lower costs, but their widespread adoption has been hindered by the poor thermal stability and high optical attenuation of traditional materials like polymethyl methacrylate (B99206) (PMMA). google.com Polymers derived from 2-fluoroacrylate esters are used to fabricate high-performance POF cores that overcome these limitations. google.com

The fabrication process involves using this compound as a precursor. For example, it can be dehydrofluorinated from 2,3-difluoropropionyl chloride and then reacted with a specific alcohol, such as 1H,1H-perfluorocyclohexyl-methanol, to produce a 2-fluoroacrylate ester monomer. google.com This monomer is then subjected to bulk polymerization to create the polymer preform, which is drawn into a fiber at elevated temperatures (e.g., ~202°C). google.com The resulting POFs exhibit significantly improved properties compared to standard PMMA fibers. google.com

PropertyPoly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate)Polymethyl Methacrylate (PMMA)
Glass Transition Temp. (Tg) 105°C~100-105°C
Decomposition Onset 290°C~250°C
Optical Attenuation Reduced attenuation in the NIR regionHigh attenuation in the NIR region

This interactive table presents a comparison of properties between a POF made from a polymer derived from this compound and a conventional PMMA POF, based on data from patent findings. google.com

A primary factor limiting the performance of standard POFs in the red and near-infrared (NIR) regions is optical attenuation caused by the absorption of light by carbon-hydrogen (C-H) bond vibrations and their overtones. google.comfraunhofer.de A key strategy to reduce this attenuation is to replace the hydrogen atoms on the polymer backbone and side chains with fluorine atoms. google.com

Using this compound to create 2-fluoroacrylate monomers is a highly effective method for achieving this. google.com Replacing the methyl group of a methacrylate backbone with a fluorine atom eliminates a significant source of C-H bond absorption. google.com The high bond energy of the resulting carbon-fluorine (C-F) bonds shifts absorption peaks away from the operational wavelengths used in data communications. psu.edu This substitution can reduce NIR attenuation by approximately 75% compared to conventional PMMA fibers, enabling higher data transmission rates and improved signal quality. google.com Furthermore, the refractive index can be precisely controlled through copolymerization and molecular design, with highly fluorinated polymers achieving refractive indices between 1.30 and 1.46. smolecule.com

Synthesis of Specialty Chemicals with Tailored Properties

This compound's high reactivity makes it a versatile intermediate for the synthesis of specialty chemicals, particularly fluorinated monomers with properties tailored for specific applications. smolecule.comcymitquimica.com The acyl chloride group readily undergoes nucleophilic substitution with alcohols, allowing for the attachment of various side-chains. smolecule.com

This capability is crucial for designing polymers with customized characteristics. By carefully selecting the alcohol to be reacted with this compound, one can control the structure of the resulting ester monomer's side-chain. google.com This, in turn, influences the final polymer's properties, such as its glass transition temperature (Tg), refractive index, and mechanical flexibility. google.com For instance, the synthesis of 2H-octafluorocyclopentyl methyl 2-fluoroacrylate from this compound and 1H,1H,2H-octafluoropentyl methanol (B129727) yields a monomer designed for creating polymers with good optical and physical properties for fiber optic applications. google.com This ability to create a wide array of 2-fluoroacrylate esters makes this compound a key platform chemical for developing materials with precisely engineered performance profiles. google.com

Design of Fluorinated Polymers for Enhanced Thermal and Mechanical Performance

A significant advantage of using this compound as a monomer precursor is the exceptional thermal and mechanical stability of the resulting fluorinated polymers. smolecule.com The introduction of fluorine atoms into the polymer structure significantly enhances its performance under demanding conditions, such as those found in automotive and aerospace applications. google.com

The high dissociation energy of the C-F bond (approximately 485 kJ/mol) imparts superior thermal stability compared to polymers based on C-H and C-C bonds. mdpi.com Consequently, 2-fluoroacrylate polymers exhibit higher glass transition temperatures (Tg) and decomposition temperatures. For example, poly(methyl 2-fluoroacrylate) has a reported Tg of 128°C, which is substantially higher than that of PMMA (~105°C). google.com Furthermore, 2-fluoroacrylate polymers generally show high degradation temperatures, often around 350°C, which aids in their processing and enhances their stability above the levels seen in their methacrylate counterparts. google.com This enhanced thermal profile allows POFs and other components made from these materials to operate reliably at temperatures exceeding 100°C. google.com

Polymer TypeGlass Transition Temperature (Tg)Decomposition Onset Temperature
2-Fluoroacrylate Polymer >125°C~350°C
Methacrylate Polymer (PMMA) ~100-105°C~250°C

This interactive table provides a comparative overview of the thermal properties of 2-fluoroacrylate polymers versus conventional methacrylate polymers, with data sourced from patent literature. google.com

Applications in Medicinal Chemistry and Biological Research

Intermediate in Pharmaceutical Synthesis

2-Fluoroacryloyl chloride serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its high reactivity allows for its incorporation into larger, more complex molecular architectures. The presence of the fluorine atom can significantly influence the physicochemical properties of the final compound, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This strategic introduction of fluorine is a common tactic in medicinal chemistry to enhance the drug-like properties of a molecule.

The compound's utility is particularly evident in its application for creating fluorinated acrylamide (B121943) derivatives, which are being explored for their antimicrobial properties. By reacting this compound with various amines, researchers can generate a library of compounds with the potential to combat antibiotic resistance. The acrylamide functional group itself can participate in covalent interactions with biological targets, potentially leading to enhanced potency and duration of action.

Precursor for Active Pharmaceutical Ingredients (APIs)

As a precursor for Active Pharmaceutical Ingredients (APIs), this compound is instrumental in the development of targeted therapies, most notably in the area of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies.

This compound is utilized in the synthesis of covalent kinase inhibitors. These inhibitors form a permanent covalent bond with a specific amino acid residue, typically a cysteine, within the active site of the kinase. This irreversible inhibition can lead to a more profound and sustained therapeutic effect compared to non-covalent inhibitors. The 2-fluoroacrylamide "warhead," derived from this compound, is a key reactive group that facilitates this covalent modification.

A notable example is in the development of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain types of cancer. Research has demonstrated the use of α-fluoro acrylamide warheads, synthesized from this compound, in the design of selective and irreversible FGFR4 inhibitors. nih.gov

Chemical Probes for Biomolecule Modification

The reactivity of this compound also makes it a valuable tool for the development of chemical probes for the study of biomolecules. These probes are designed to covalently label specific proteins or other macromolecules within a complex biological system. This labeling allows for the investigation of protein function, localization, and interactions.

While direct applications of this compound as a chemical probe are not extensively documented in readily available literature, its derivatives, particularly fluoroacrylamides, are employed as reactive moieties in more complex probe structures. The principle behind their use lies in the ability of the fluoroacrylamide group to act as a Michael acceptor, reacting with nucleophilic residues on proteins, such as the thiol group of cysteine. This covalent modification allows for the attachment of a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the protein of interest, facilitating its detection and analysis. The field of chemical biology continues to explore novel reactive groups for protein modification, and the inherent reactivity of the 2-fluoroacrylamide scaffold makes it a candidate for future probe development.

Design and Synthesis of Biologically Active Derivatives

The versatility of this compound extends to the broader design and synthesis of a wide array of biologically active derivatives, enabling the exploration of new therapeutic avenues.

Exploration in Drug Discovery and Development

In the broader context of drug discovery, this compound provides a scaffold for the creation of diverse chemical libraries. By reacting it with a multitude of different nucleophiles (e.g., amines, alcohols, thiols), a vast number of novel compounds can be generated and screened for biological activity against various therapeutic targets. This approach is central to the hit-to-lead and lead optimization phases of drug development.

The incorporation of the 2-fluoroacrylamide moiety has been a key strategy in the development of inhibitors for several kinase families, including:

Anaplastic Lymphoma Kinase (ALK)

Aurora-A kinase

Bruton's Tyrosine Kinase (BTK) rsc.org

The introduction of the fluorinated acrylamide through regioselective amidation has been shown to improve the selectivity and potency of these inhibitors. rsc.org

Kinase Target FamilyRole of this compound Derivative
Anaplastic Lymphoma Kinase (ALK)Forms the basis of covalent inhibitors.
Aurora-A KinaseUsed to synthesize potent and selective inhibitors.
Bruton's Tyrosine Kinase (BTK)A key component of irreversible inhibitors.
Fibroblast Growth Factor Receptor 4 (FGFR4)Utilized in the design of selective covalent inhibitors. nih.gov

Development of Enzyme Inhibitors (e.g., Metallo-β-Lactamase Inhibitors)

While this compound is a well-established precursor for covalent inhibitors of cysteine-dependent enzymes, its direct application in the synthesis of Metallo-β-Lactamase (MBL) inhibitors is not prominently featured in the scientific literature. MBLs are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, posing a significant threat to public health. The active site of MBLs contains zinc ions, and inhibitors are typically designed to chelate these metal ions.

Current research on MBL inhibitors focuses on scaffolds that can effectively bind to the zinc ions in the enzyme's active site. While fluorinated compounds are explored in medicinal chemistry for their ability to modulate pharmacokinetic and pharmacodynamic properties, there is no direct evidence from the provided search results to suggest that this compound is a key building block in the mainstream design of MBL inhibitors. The synthetic strategies for MBL inhibitors appear to revolve around different chemical motifs. nih.govsigmaaldrich.com

Synthesis of Fluorinated Heterocyclic Scaffolds (e.g., via Ring-Closing Metathesis)

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. The introduction of fluorine into these scaffolds can further enhance their therapeutic potential. This compound, and its derivatives, can serve as precursors for the synthesis of fluorinated heterocyclic scaffolds.

One powerful synthetic methodology for the construction of cyclic molecules is Ring-Closing Metathesis (RCM). While this compound itself is not directly used in the RCM reaction, it can be a starting material for the synthesis of dienes containing a fluoroalkene moiety. These fluorinated dienes can then undergo RCM to produce a variety of fluorinated heterocyclic rings. This approach provides access to novel chemical space and the potential for the discovery of new biologically active compounds.

Synthesis of Fluorophores and Fluorescently Labeled Analogs

The high reactivity of the acyl chloride in this compound allows for its facile reaction with nucleophilic groups, such as amines and alcohols, which are commonly present in fluorescent molecules. This reaction provides a straightforward method for covalently attaching the 2-fluoroacryloyl group to a fluorophore, thereby creating a reactive fluorescent probe. These probes can then be used to label biomolecules, such as proteins and peptides, at specific sites.

While specific examples of the synthesis of novel fluorophores using this compound as a foundational structural element are not extensively documented in publicly available literature, its application in fluorescently labeling existing dyes is a chemically plausible and valuable strategy. For instance, a fluorophore containing a primary or secondary amine can be readily acylated by this compound to yield a fluorescent derivative bearing a reactive α-fluoroacrylamide group. This functionalized fluorophore can then act as a Michael acceptor, enabling its covalent attachment to thiol residues (cysteine) in proteins under physiological conditions.

This approach is particularly useful for creating fluorescently labeled ligands or inhibitors for biological targets, allowing for their visualization and tracking in complex biological systems. The resulting fluorescently labeled analogs are instrumental in a variety of biochemical and cell-based assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies, which are used to investigate protein localization, trafficking, and protein-protein interactions. nih.govnih.gov

A general synthetic scheme for the fluorescent labeling of a biomolecule using a this compound-modified fluorophore would involve a two-step process:

Activation of the Fluorophore: An amine-containing fluorophore is reacted with this compound in the presence of a non-nucleophilic base to form the corresponding α-fluoroacrylamide derivative.

Bioconjugation: The activated fluorophore is then incubated with the target biomolecule containing a nucleophilic residue, typically a cysteine thiol, leading to the formation of a stable covalent bond.

This strategy allows for the site-specific labeling of biomolecules, providing a powerful tool for studying their function and dynamics.

Structure-Activity Relationship (SAR) Studies of Derivatives

The α-fluoroacrylamide group, readily introduced using this compound, has been extensively utilized as a covalent "warhead" in the design of targeted enzyme inhibitors. This moiety acts as a Michael acceptor, forming a covalent bond with nucleophilic residues, most commonly cysteine, in the active site of the target enzyme. This irreversible or slowly reversible binding can lead to potent and prolonged inhibition. The electronic properties of the α-fluoroacrylamide group can be fine-tuned through structural modifications to optimize both potency and selectivity. chimia.ch

A notable example of the application of this compound in SAR studies is the development of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in certain cancers. In a study focused on 2-aminopyrimidine-based inhibitors, the α-fluoroacrylamide group was explored as a covalent warhead. acs.orgresearchgate.netnih.gov The researchers synthesized a series of compounds where different electrophilic groups were appended to the core scaffold to understand their impact on inhibitory activity.

The structure-activity relationship study revealed that the incorporation of the α-fluoroacrylamide warhead resulted in potent and selective inhibition of FGFR4. The table below summarizes the inhibitory activities of key compounds from this study.

CompoundWarheadFGFR4 IC50 (nM)Selectivity vs. FGFR1/2/3
6aVinylsulfonamide53 ± 1810-fold vs. FGFR1
6hα-Fluoro acrylamide45 ± 11Excellent
6iAcetaldehyde amine16 ± 4Excellent

The data indicates that compound 6h , which features the α-fluoroacrylamide warhead, demonstrates potent inhibition of FGFR4 with an IC50 of 45 ± 11 nM and excellent selectivity over other FGFR isoforms. researchgate.netnih.gov Further investigation through X-ray crystallography and MALDI-TOF studies confirmed that compound 6h binds to FGFR4 in an irreversible covalent manner. acs.orgresearchgate.net This irreversible binding is a direct consequence of the Michael addition reaction between the α-fluoroacrylamide group and a cysteine residue in the enzyme's active site.

These findings underscore the importance of the α-fluoroacrylamide moiety in the design of potent and selective covalent inhibitors. The SAR studies highlight how the intrinsic reactivity and steric profile of the warhead, introduced via reagents like this compound, are critical determinants of the inhibitor's biological activity and selectivity.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2-fluoroacryloyl chloride, DFT can be employed to investigate its geometry, electronic properties, and reactivity.

Reaction Mechanism Elucidation and Transition State Modeling

DFT calculations are instrumental in mapping out the pathways of chemical reactions. By locating and characterizing the transition state (TS) structures, chemists can understand the mechanistic details of reactions involving this compound, such as nucleophilic acyl substitution or polymerization. A transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.

For instance, in a hypothetical nucleophilic substitution reaction with a generic nucleophile (Nu-), DFT can be used to model the tetrahedral intermediate and the transition states leading to and from it. The vibrational frequencies of the calculated structures are analyzed to confirm their nature; a stable molecule will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energetic Landscape Analysis of Reactions

Analyzing the energetic landscape provides a quantitative picture of a reaction's feasibility. DFT calculations can determine the relative energies of reactants, intermediates, transition states, and products. This information is used to construct a reaction profile diagram, which visually represents the energy changes throughout the reaction.

Below is an illustrative table of DFT-calculated energies for a hypothetical reaction of this compound.

Table 1: Illustrative DFT-Calculated Energetic Profile for the Hydrolysis of this compound.
SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + H₂O0.0
Transition State 1 (TS1)Formation of Tetrahedral Intermediate+15.2
IntermediateTetrahedral Adduct-5.8
Transition State 2 (TS2)Elimination of HCl+10.5
Products2-Fluoroacrylic acid + HCl-20.1

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of information obtainable from DFT calculations.

Molecular Dynamics (MD) Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of chemical processes. mdpi.com For this compound, MD simulations can be used to study its behavior in different solvent environments, its conformational flexibility, and its interactions with other molecules, such as monomers during polymerization or biological macromolecules.

Reactive MD simulations, using force fields like ReaxFF, can even model bond-breaking and bond-forming events, offering insights into reaction dynamics and product formation under various conditions. mdpi.com Such simulations could predict the likely outcomes of reactions involving this compound at an atomistic level, complementing the static picture provided by DFT. For instance, simulating the interaction of this compound with a polymer surface could reveal key adsorption and reaction initiation steps.

Natural Bond Orbital (NBO) Analysis for Electronic Structure Insights

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.orgwisc.edu This analysis provides quantitative information about electron density distribution, atomic charges, and orbital interactions.

For this compound, NBO analysis can elucidate the nature of its chemical bonds. It can quantify the polarization of the C-F, C-Cl, and C=O bonds and reveal hyperconjugative interactions that contribute to the molecule's stability and reactivity. For example, the interaction between a lone pair on the oxygen or fluorine atom and the antibonding orbital (σ*) of an adjacent bond can be quantified, indicating the extent of electron delocalization. rsc.org This information is critical for understanding the molecule's electrophilic character at the carbonyl carbon.

The table below presents hypothetical NBO charges and key donor-acceptor interaction energies for this compound, illustrating the insights gained from this method.

Table 2: Illustrative Natural Bond Orbital (NBO) Analysis Results for this compound.
AtomNBO Charge (e)Key Donor-Acceptor InteractionStabilization Energy E(2) (kcal/mol)
C (carbonyl)+0.85LP(2) O → π(C=C)2.5
O (carbonyl)-0.65LP(1) F → σ(C-C)1.8
F-0.45LP(3) Cl → π*(C=O)0.9
Cl-0.20--

Note: The data in this table is hypothetical and for illustrative purposes only. LP denotes a lone pair, and π and σ* denote antibonding orbitals.*

Quantum Chemical Modeling of Surface Interactions and Catalysis

The interaction of this compound with surfaces is relevant in fields like heterogeneous catalysis and materials science. Quantum chemical methods can model these interactions to understand adsorption energies, surface-induced changes in the molecule's electronic structure, and the mechanism of surface-catalyzed reactions.

Using cluster models or periodic boundary conditions, one can simulate the adsorption of this compound onto a catalytic surface (e.g., a metal oxide or a carbon-based material). These calculations can identify the most stable adsorption geometries and predict how the surface activates the molecule for subsequent reactions. For example, adsorption might lead to a weakening of the C-Cl bond, facilitating its cleavage in a catalytic cycle. First-principles molecular dynamics can also be employed to study the dynamic behavior of molecules on surfaces. nih.gov

Kinetic and Thermodynamic Studies through Computational Approaches

Computational chemistry provides a powerful framework for determining the kinetic and thermodynamic parameters of reactions. njit.edu Building on the energetic landscapes from DFT calculations, Transition State Theory (TST) can be used to calculate reaction rate constants.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of reaction can also be computed. Studies on the related acryloyl chloride have demonstrated the utility of DFT in calculating these properties over a wide temperature range. cyberleninka.ruucp.by For this compound, such calculations would allow for the prediction of reaction spontaneity and chemical equilibria under various temperature and pressure conditions, providing crucial data for chemical process design and safety analysis.

Table 3: Hypothetical Calculated Thermodynamic and Kinetic Parameters for a Reaction of this compound at 298.15 K.
ParameterValueUnit
ΔH°rxn-22.5kcal/mol
ΔS°rxn-5.3cal/(mol·K)
ΔG°rxn-20.9kcal/mol
Activation Energy (Ea)+15.2kcal/mol
Rate Constant (k)1.2 x 10-4s-1

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from computational kinetic and thermodynamic studies.

Advanced Analytical Methodologies for 2 Fluoroacryloyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural analysis of 2-fluoroacryloyl chloride. These techniques probe the molecular structure by interacting with electromagnetic radiation, providing a unique fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is particularly informative.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. In this compound (C=C(F)C(=O)Cl), the two geminal protons on the double bond are expected to exhibit distinct signals due to their different chemical environments and coupling to the adjacent fluorine atom.

¹³C NMR: Carbon-13 NMR reveals the carbon framework of the molecule. The spectrum of this compound would show distinct peaks for the carbonyl carbon, the fluorinated olefinic carbon, and the terminal methylene (B1212753) carbon. The carbon-fluorine coupling constants are also a key diagnostic feature.

¹⁹F NMR: Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine-containing functional group. A single resonance would be expected for this compound, and its chemical shift is characteristic of a fluorine atom attached to an acryloyl system. The PubChem database contains ¹⁹F NMR spectral data for this compound. nih.gov

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish correlations between different nuclei. For instance, COSY can confirm the coupling between the geminal protons, while HSQC can correlate the proton and carbon signals, confirming the C-H connectivities.

While specific spectral data for this compound is not extensively published in readily accessible literature, predictions can be made based on similar structures. For instance, related compounds like 3-bromo-2-fluoro-prop-1-ene have predicted ¹H and ¹³C NMR spectra available. guidechem.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. For example, the synthesis and characterization of poly(methacrylates) containing spiroacetal and norbornene moieties in the side chain involved the use of IR spectroscopy. acs.org The IR spectra of the obtained compounds were studied in the synthesis of (diphenylphosphinyl)- and (diphenylphosphinothioyl)phenyl acrylates, methacrylates, and 2-fluoroacrylates. researchgate.net

Key expected vibrational modes for this compound include:

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Acid Chloride)~1780 - 1815
C=C (Alkene)~1620 - 1680
C-F (Fluoroalkene)~1000 - 1300
C-Cl (Acyl Chloride)~650 - 850

Interactive Data Table: Click on a functional group to highlight the expected region in a representative IR spectrum.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For this compound (C₃H₂ClFO), the expected monoisotopic mass is approximately 107.9778 u. nih.gov The mass spectrum would show a molecular ion peak at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with an intensity ratio of approximately 3:1 would be observed, confirming the presence of one chlorine atom. libretexts.org

Fragmentation patterns in the mass spectrum can provide further structural information. Common fragmentation pathways for acyl chlorides include the loss of the chlorine atom or the carbonyl group. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of a fluorine radical or HF. Dual-stage mass spectrometry (MS/MS) can be employed to analyze the fragmentation of a selected parent ion, providing detailed insights into the molecule's connectivity. lcms.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC)

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds. sigmaaldrich.com Given that this compound is a volatile liquid, GC is a suitable method for its analysis. acs.org A GC system equipped with an appropriate column (e.g., a polar or mid-polar capillary column) can effectively separate this compound from starting materials, byproducts, and solvents.

The choice of detector is crucial for sensitive and selective detection. A flame ionization detector (FID) is commonly used for organic compounds, while an electron capture detector (ECD) could be particularly sensitive to the halogenated nature of this compound. For unequivocal identification, GC coupled with mass spectrometry (GC-MS) is the gold standard, providing both retention time data from the GC and mass spectral data for each separated component.

A study describes a method for the determination of acryloyl chloride in industrial products through aniline (B41778) derivatization followed by gas chromatography. functmaterials.org.ua This approach could potentially be adapted for the analysis of this compound. Another study details a GC method for identifying and quantifying common residual solvents in pharmaceutical products, which is relevant for assessing the purity of this compound, especially when it is supplied as a solution, for instance, in dichloromethane (B109758) (DCM). sigmaaldrich.comscirp.org

A typical GC analysis would involve:

ParameterCondition
Column DB-624 or similar
Injector Temperature 200-250 °C
Oven Program A temperature gradient, e.g., starting at 40°C and ramping up to 250°C
Carrier Gas Helium or Nitrogen
Detector FID or MS

Interactive Data Table: Click on a parameter to see typical ranges and considerations.

The retention time of this compound under specific GC conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of compounds in a mixture. arlok.combasicmedicalkey.com However, the direct analysis of highly reactive compounds like this compound by HPLC is often impracticable. The high reactivity of the acyl chloride functional group means it can readily react with water, alcohols, or other nucleophilic solvents commonly used in HPLC mobile phases. patsnap.com This reactivity makes it difficult to detect the compound in its original form. google.com

To overcome this challenge, a common and effective strategy is the derivatization of the analyte prior to chromatographic analysis. For acyl chlorides such as this compound, derivatization with an aniline-based compound, such as N-ethylaniline, is a proven method. patsnap.com This reaction converts the highly reactive acyl chloride into a more stable and less volatile N-substituted amide derivative. This derivative can then be readily and reliably analyzed using standard reverse-phase HPLC with ultraviolet (UV) detection. patsnap.comgoogle.com

The method allows for stable and reliable detection, capable of separating the main derivative from impurities and unreacted derivatizing agent. google.com The conditions for such an analysis are typically optimized to achieve a good separation in a reasonable timeframe.

Below are the typical chromatographic conditions for the analysis of the derivatized product of this compound.

ParameterConditionReference
Chromatographic ColumnOctadecylsilyl (ODS, C18) silica (B1680970) gel column (e.g., YMC-Pack Pro C18) google.com
Mobile PhaseA mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., water with phosphoric or formic acid) sielc.com
Derivatization ReagentAniline or a substituted aniline (e.g., N-ethylaniline) patsnap.comgoogle.com
DetectorUltraviolet (UV) Detector patsnap.com
Sample PreparationThe sample is reacted with the derivatization reagent in a suitable aprotic solvent like acetonitrile. The resulting solution is then diluted with the mobile phase. patsnap.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This method provides one of the most basic and crucial pieces of evidence for a compound's elemental composition and is a primary method for verifying the empirical formula of a newly synthesized substance.

For this compound, elemental analysis serves as a definitive check of its composition and purity. The process involves combusting a small, precisely weighed sample of the compound under conditions that ensure complete conversion of its constituent elements into simple, detectable gases. By measuring the amounts of these resulting gases, the percentage of each element in the original sample can be calculated.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₃H₂ClFO, and the atomic masses of its constituent elements. nih.govsmolecule.com A comparison of the experimentally determined percentages with the theoretical values allows for the verification of the compound's identity and an assessment of its purity. Significant deviations from the theoretical values may indicate the presence of impurities or that the incorrect compound was synthesized. For complex organofluorine derivatives, this verification is a critical quality control step. medkoo.comhodoodo.com

The theoretical elemental composition of this compound is presented below.

ElementSymbolAtomic Mass (amu)Theoretical Mass Percentage (%)
CarbonC12.01133.20
HydrogenH1.0081.86
ChlorineCl35.45332.67
FluorineF18.99817.51
OxygenO15.99914.74

Note: The theoretical mass percentages are calculated based on the molecular weight of this compound (108.50 g/mol). nih.gov

Laboratory Safety Protocols and Best Practices in Research Handling

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense for personnel handling 2-fluoroacryloyl chloride. iitk.ac.in A comprehensive PPE strategy is essential to prevent chemical exposure through inhalation, skin contact, or eye contact. ontosight.ai

Due to the volatility and toxicity of acyl chlorides, which can cause severe respiratory irritation, work with this compound should be conducted in a well-ventilated area, specifically within a certified chemical fume hood, to minimize inhalation exposure. iitk.ac.instanford.edu If there is a risk of exposure to vapors or aerosols, particularly outside of a fume hood or during a spill, appropriate respiratory protection is mandatory. iitk.ac.inosha.gov

Respiratory protection selection depends on the potential exposure concentration.

Condition Recommended Respirator Type
Routine handling within a functioning fume hoodRespiratory protection may not be required if engineering controls are adequate.
Potential for exceeding exposure limits or presence of vapors/aerosolsAir-purifying respirator (APR) with organic vapor cartridges. cdc.gov
Emergency situations (e.g., spills) or unknown concentrationsA supplied-air respirator (SAR) with a full facepiece operated in a pressure-demand or other positive-pressure mode. nj.gov For increased protection, this can be used in combination with an auxiliary self-contained breathing apparatus (SCBA). nj.gov

It is crucial to have a formal respiratory protection program in place, which includes fit testing to ensure a proper seal for tight-fitting respirators. osha.gov

To prevent skin contact with the corrosive liquid, selecting the correct chemical-resistant gloves is imperative. seton.co.uk Given that this compound can cause severe skin burns, gloves must be chosen based on their resistance to this specific chemical or to the general class of acyl chlorides. iitk.ac.in

Glove Material General Recommendation
NeopreneOffers good resistance to acids, caustics, and oils. safetycompany.commallory.com
NitrileProvides resistance against a variety of chemicals. mallory.compmicomposites.com
LLDPE laminated film (e.g., AlphaTec®)Offers a barrier against a broad range of chemicals. ansell.comglovesnstuff.com
Butyl RubberOften recommended for handling highly corrosive substances. andandappe.com

Gloves should be inspected for any signs of degradation or perforation before each use. geneseo.edu Proper glove removal technique must be followed to avoid contaminating the skin, and gloves should be disposed of immediately after handling the chemical. geneseo.edu

Due to the severe eye damage that can be caused by this compound and its vapors, stringent eye and face protection is required. iitk.ac.inbasf.com Vapors of acyl chlorides are corrosive and can cause a stinging sensation and permanent eye damage even at low concentrations. basf.com

Minimum Requirement: Chemical splash goggles that are non-vented and specifically designed to protect against chemical splashes should be worn at all times. basf.compolar.se

Enhanced Protection: When there is a significant risk of splashing or reaction, a full-face shield should be worn in addition to chemical splash goggles to protect the entire face. iitk.ac.inpmicomposites.com

Emergency eyewash stations must be readily accessible in the immediate work area, and all personnel should be aware of their location. basf.comnj.gov

Protective clothing is necessary to prevent skin contact with this compound. seton.co.uk This includes wearing a laboratory coat, and for larger quantities or procedures with a higher splash risk, more extensive protection is needed.

Level of Protection Recommended Clothing
Standard Laboratory WorkA long-sleeved lab coat worn over personal clothing. ontosight.ai
High Splash PotentialChemical-resistant aprons or coveralls made from materials like PVC-coated nylon or with a neoprene coating. seton.co.ukgemplers.com
Full Body ProtectionIn situations with a high risk of exposure to toxic and corrosive substances, fully encapsulating chemical protective suits (e.g., DuPont™ Tychem®) may be necessary. andandappe.comdupont.com

All protective clothing should be removed immediately if it becomes contaminated. lobachemie.com Contaminated clothing must be decontaminated or disposed of as hazardous waste. nj.gov

Engineering Controls and Ventilation

Engineering controls are the most effective means of reducing exposure to hazardous chemicals like this compound. nj.gov These controls are designed to isolate the chemical process or remove the contaminant at the source.

All work involving this compound must be performed inside a certified chemical fume hood. cymitquimica.comstanford.eduosu.edu A fume hood is a critical local exhaust ventilation system that protects the user from inhaling toxic and corrosive vapors. quora.comwsu.edu

Proper Function: The fume hood should be certified annually to ensure it is functioning correctly. wsu.edu

Sash Position: The sash of the fume hood should be kept as low as possible to maximize protection while still allowing for comfortable manipulation of the apparatus. osu.eduwsu.edu

Minimizing Air Turbulence: Activities that can create cross-drafts, such as rapid movements or opening and closing nearby doors, should be avoided as they can compromise the effectiveness of the fume hood. wsu.edu

Containment: The fume hood also serves as a containment device for accidental spills. wsu.edu Apparatus should be set up at least six inches back from the face of the hood to ensure effective vapor capture.

By strictly adhering to these PPE and engineering control requirements, researchers can safely handle this compound and minimize the risks associated with its reactivity and corrosivity.

General Laboratory Ventilation Systems

Due to its high reactivity, corrosiveness, and potential for releasing toxic gases, all work with this compound must be conducted in a well-ventilated area. cymitquimica.com The primary engineering control for safely handling this compound is a certified chemical fume hood. fishersci.co.ukcsulb.edu Chemical fume hoods provide essential protection by capturing and exhausting vapors, preventing their accumulation in the laboratory environment and minimizing inhalation exposure for the researcher. csulb.edu The strong air currents within a fume hood can, however, interfere with sensitive measurements, such as weighing. In such cases, a powder containment hood or a balance enclosure that provides a less turbulent, contained workspace should be utilized. stanford.edu

General laboratory ventilation systems, which dilute and exhaust airborne contaminants, serve as a secondary but crucial layer of protection. These systems should be designed to ensure a negative pressure differential between the laboratory and adjacent non-laboratory areas, preventing the escape of hazardous vapors. fishersci.com Regular maintenance and performance testing of both chemical fume hoods and general ventilation systems are critical to ensure their continued effectiveness.

Emergency Procedures and Spill Management

A comprehensive emergency plan is paramount when working with this compound. This plan should be clearly communicated to all laboratory personnel, and the necessary emergency equipment should be readily accessible and regularly inspected. ihvnigeria.orglgbrimh.gov.in

Chemical Spill Response Protocols

In the event of a this compound spill, immediate and decisive action is required to mitigate the hazards. The response will depend on the scale of the spill. ihvnigeria.org

Minor Spills (less than 1 liter, contained within a fume hood):

Alert others: Inform personnel in the immediate vicinity. ouhsc.edu

Isolate the area: Restrict access to the spill area. chemcert.com.au

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat. ihvnigeria.orgouhsc.edu

Containment: Use an inert absorbent material, such as sand, earth, or vermiculite, to contain the spill. chemcert.com.auscbt.com Do not use combustible materials like paper towels directly on the liquid.

Neutralization (with caution): Due to its reactivity with water, direct neutralization with aqueous solutions should be avoided. fishersci.comthermofisher.com

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal. chemcert.com.auscbt.com

Decontamination: Wipe the spill area with a suitable solvent (e.g., as recommended in the Safety Data Sheet) and then wash with soap and water. chemcert.com.au

Major Spills (greater than 1 liter, outside of a fume hood, or any spill resulting in personnel exposure):

Evacuate: Immediately evacuate the laboratory and alert others in the building. ouhsc.edu

Isolate: Close the doors to the affected area to contain the vapors. ouhsc.edu

Emergency Services: Contact the institution's emergency response team and provide them with the location and nature of the spill. ouhsc.edu

Do not attempt to clean up a major spill unless you are a trained emergency responder.

First Aid and Medical Emergency Procedures

Immediate medical attention is crucial in case of any exposure to this compound. fishersci.comthermofisher.com

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. scbt.comfishersci.comthermofisher.com
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. scbt.comfishersci.comthermofisher.com
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. scbt.comfishersci.comthermofisher.com
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. fishersci.comthermofisher.com

It is imperative to have safety showers and eyewash stations readily available and in close proximity to any workstation where this compound is handled. fishersci.comfishersci.com All personnel should be trained on their location and proper use. csulb.edu

Incident Reporting and Follow-up Mechanisms

All incidents, including spills, exposures, and near misses, must be reported to the appropriate institutional authority, such as the Environmental Health and Safety (EHS) office. uga.edu An incident report should be completed to document the event, the response actions taken, and any injuries sustained. This reporting is vital for identifying potential hazards, evaluating the effectiveness of safety protocols, and implementing corrective actions to prevent future occurrences. stanford.edu A follow-up investigation may be conducted by EHS to determine the root cause of the incident and to recommend improvements to safety procedures.

Waste Disposal and Environmental Considerations

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of in accordance with local, state, and federal regulations. chemsrc.comvumc.org

Waste Collection: Collect all this compound waste, including contaminated absorbent materials and disposable PPE, in a designated, properly labeled, and sealed container. scbt.comvumc.org The container should be made of a material compatible with the chemical.

Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." vumc.org

Storage: Store hazardous waste containers in a designated, well-ventilated area, away from incompatible materials. vumc.org Secondary containment should be used to prevent spills. vumc.org

Disposal: Arrange for the disposal of the hazardous waste through the institution's designated hazardous waste management program. vumc.org Do not dispose of this compound down the drain or in the regular trash. vumc.org

Due to its reactivity with water and potential to form toxic byproducts, it is crucial to prevent the release of this compound into the environment. cymitquimica.comfishersci.com

Risk Assessment and Standard Operating Procedure (SOP) Development

A thorough risk assessment must be conducted before any work with this compound begins. stanford.edu This assessment should identify potential hazards, evaluate the risks associated with the planned procedures, and establish appropriate control measures. The findings of the risk assessment should be used to develop a detailed Standard Operating Procedure (SOP) for the safe handling of the compound. wsu.educuanschutz.edu

The SOP should be a lab-specific document that provides step-by-step instructions for all procedures involving this compound. wsu.educuanschutz.edu It must be readily available to all laboratory personnel who work with the chemical. cuanschutz.edu

Key elements of a this compound SOP:

Hazard Identification: Detailed information on the physical and health hazards of this compound. uga.edunih.gov

Personal Protective Equipment (PPE): Specific requirements for PPE, including the type of gloves, eye protection, and lab coat to be worn. fishersci.co.ukfishersci.com

Engineering Controls: Requirements for using a chemical fume hood and other ventilation systems. fishersci.co.uk

Handling and Storage: Procedures for safely weighing, transferring, and storing the chemical. fishersci.co.ukfishersci.com

Emergency Procedures: Detailed instructions for responding to spills, fires, and personnel exposures. uga.edu

Waste Disposal: Specific instructions for the collection, storage, and disposal of hazardous waste. uga.edu

Training: Documentation of training for all personnel who will be working with the chemical. uga.edu

Risk Assessment Matrix Example for Handling this compound:

HazardLikelihood (1-5)Severity (1-5)Risk Level (Likelihood x Severity)Control Measures
Inhalation of vapors3 (Possible)5 (Catastrophic)15 (High)Work in a certified chemical fume hood. Use appropriate respiratory protection if necessary.
Skin/Eye Contact2 (Unlikely)4 (Major)8 (Medium)Wear chemical-resistant gloves, safety goggles, and a face shield.
Spill2 (Unlikely)4 (Major)8 (Medium)Handle small quantities. Have spill kit readily available. Follow spill response protocol.
Fire1 (Rare)5 (Catastrophic)5 (Low)Keep away from ignition sources. Use non-sparking tools.
Reaction with Water3 (Possible)3 (Moderate)9 (Medium)Handle in a dry environment. Avoid contact with moisture.

Comprehensive Hazard Identification

A thorough identification of hazards is the foundational step in ensuring the safe laboratory use of this compound. This involves a detailed review of its chemical properties, reactivity, and associated toxicological data.

This compound is a colorless to pale yellow liquid known for its high reactivity, which is attributed to its functional groups: an acyl chloride and a fluorinated vinyl group. cymitquimica.com The carbon atom in the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles. libretexts.org This reactivity is further enhanced by the presence of the fluorine atom. cymitquimica.com

The compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). nih.gov It is a flammable liquid and vapor. nih.govsmolecule.com Exposure through inhalation, ingestion, or skin contact is harmful. nih.govsmolecule.com Critically, this compound is corrosive and causes severe skin burns and eye damage. cymitquimica.comnih.govsmolecule.com The vapors can cause a stinging sensation and permanent damage to the eyes. basf.com

A significant hazard is its violent reaction with water or moisture, which produces toxic and corrosive gases, such as hydrogen chloride. cymitquimica.comfishersci.comuga.edu Therefore, it must be handled under inert and dry conditions, and all glassware and solvents must be scrupulously dried before use. researchgate.net Incompatible materials include strong bases and oxidizing agents. uga.edu

Data sourced from PubChem and other suppliers. nih.govsmolecule.com

Personal Protective Equipment (PPE) and Emergency Procedures:

Due to the severe hazards, a stringent PPE protocol is mandatory. This includes, at a minimum, a lab coat, chemical splash goggles, and a face shield. basf.comlabmanager.comosha.gov Gloves must be selected based on their chemical resistance to this compound, with manufacturers' compatibility charts being consulted. osha.govucsc.edustoremasta.com.au Given the material's high vapor pressure and toxicity, all manipulations must be conducted within a certified chemical fume hood to prevent inhalation exposure. cymitquimica.combasf.com

Emergency procedures must be clearly defined and accessible. quimivita.com

Spills: In case of a spill, the area should be evacuated. imperial.ac.uk Spill kits containing appropriate absorbents for reactive chemicals should be readily available. smccd.edu Do not use water or foam extinguishers on fires involving this compound; dry chemical or carbon dioxide agents are recommended. nj.gov

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. ucsc.edusmccd.edu Seek immediate medical attention.

Skin Contact: Remove contaminated clothing immediately and drench the affected skin area with a safety shower for at least 15 minutes. imperial.ac.ukttu.edu Seek immediate medical attention.

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. fishersci.com

Training and Competency for Research Personnel

Effective training and competency assessment are critical to mitigating the risks associated with handling reactive chemicals like this compound. iitk.ac.in This goes beyond general lab safety and must be specific to the hazards of the materials being used. acs.org

All personnel must receive documented training on the specific hazards of this compound before commencing any work. uga.edu This training should cover the details outlined in the Comprehensive Hazard Identification section, including proper handling and storage procedures, required PPE, and emergency responses. basf.comquimivita.com Researchers should be able to explain the selection of specific PPE, such as the appropriate glove material for the chemical. acs.org

Competency for handling such hazardous materials can be assessed through a multi-faceted approach. nih.govrsc.org This includes:

Knowledge Assessment: Evaluating the researcher's understanding of the chemical's reactivity, incompatibilities, and emergency procedures. scitepress.org

Practical Demonstration: Observing the researcher's ability to correctly don and doff PPE, use a chemical fume hood properly, and demonstrate safe handling techniques for reactive materials. researchgate.net

Experimental Planning: Assessing the researcher's ability to design experiments that minimize risk, including identifying potential failure points and incorporating appropriate safety controls. acs.orgnih.gov

A culture of safety is paramount, where individuals are encouraged to ask questions and discuss potential hazards before starting an experiment. quimivita.com Mentorship by experienced researchers plays a crucial role in developing the skills and safety consciousness of junior personnel. acs.org Regular refresher training and ongoing assessment ensure that competency is maintained over time. uga.edu

Future Research Directions and Emerging Areas

Development of Highly Functionalized Fluorinated Derivatives

2-Fluoroacryloyl chloride is a highly reactive intermediate used for synthesizing a wide array of complex organic molecules. smolecule.com Its ability to react with various nucleophiles, including amines, alcohols, and thiols, allows for the creation of diverse substituted derivatives. smolecule.com This reactivity is harnessed in the development of pharmaceutical intermediates and active pharmaceutical ingredients. smolecule.comepo.org For instance, it is a key reagent in the synthesis of heterocyclic compounds designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors. google.com Future work will likely focus on expanding the library of derivatives by reacting this compound with novel, multifunctional nucleophiles to create highly specialized molecules for applications in medicine and agrochemicals. smolecule.com

Derivative TypeApplication AreaResearch Focus
Amides Pharmaceuticals, Drug DiscoverySynthesis of targeted protein degraders (PROTACs), Kinase inhibitors epo.orggoogleapis.comgoogle.com
Esters Materials ScienceDevelopment of optical polymers and materials with high thermal stability google.com
Heterocycles Medicinal ChemistryCreation of enzyme inhibitors (e.g., FGFR inhibitors) for oncology google.com

Expansion of Applications in Emerging Materials Technologies

The polymerization of this compound and its ester derivatives is a critical route to advanced fluorinated polymers with unique optical and physical properties. smolecule.comgoogle.com These polymers are particularly noted for their use in optical materials, such as plastic optical fibers, where the replacement of carbon-hydrogen bonds helps to reduce optical attenuation in the near-infrared (NIR) spectrum. google.com An emerging area of research is the creation of fluorinated polymer nanocomposites. smolecule.com By incorporating inorganic nanoparticles like silicon dioxide or magnesium fluoride (B91410), the optical and thermal properties of these materials can be further optimized. smolecule.com These composites exhibit reduced thermo-optic coefficients, leading to enhanced thermal stability of their optical performance, which is essential for advanced optical devices that must function across a wide range of temperatures. smolecule.com Future research will likely explore new nanocomposite formulations and applications in areas like advanced coatings, membranes, and high-performance optical components. google.com

Deeper Understanding of Reaction Mechanisms and Kinetics

The presence of the fluorine atom significantly alters the electronic structure and reactivity of the vinyl group in this compound, leading to distinct polymerization kinetics compared to non-fluorinated acrylates. smolecule.com Understanding these differences is crucial for controlling the polymerization process and tailoring the properties of the resulting polymers. Future research will focus on detailed mechanistic and kinetic studies of its radical polymerization pathways. smolecule.com Furthermore, investigating the thermal degradation kinetics of fluoropolymers derived from this monomer is important for assessing their long-term stability and service life under high-temperature conditions. smolecule.com Studies have shown that fluoropolymers can have high activation energies for thermal decomposition, contributing to their durability. smolecule.com A more profound understanding of these reaction dynamics will enable more precise polymer design.

Integration with Green Chemistry Principles for Sustainable Synthesis

The high cost associated with this compound underscores the need for more efficient and sustainable manufacturing processes. liverpool.ac.uk Future research directions are increasingly guided by the principles of green chemistry, which prioritize atom economy, energy efficiency, and the reduction of hazardous waste. Developing catalytic routes that minimize byproducts or allow for the use of more environmentally benign solvents and reagents is a key objective. For example, methods that can efficiently convert 2-fluoroacrylic acid, a more accessible precursor, into valuable derivatives without first needing to synthesize the more reactive and expensive acyl chloride represent a step toward more sustainable practices. liverpool.ac.uk

Advanced Targeted Drug Design Leveraging Fluorine Chemistry

This compound has emerged as a valuable building block in the design of sophisticated, targeted therapeutics. Its utility is demonstrated in the synthesis of "degronimers" or Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. googleapis.comgoogle.comgoogle.com These complex molecules often consist of a moiety that binds to a target protein and another that recruits an E3 ubiquitin ligase, linked together. google.com this compound is used to create covalent bonds within these structures. googleapis.comgoogle.comgoogle.com It is also employed in the synthesis of covalent inhibitors for enzymes like Fibroblast Growth Factor Receptors (FGFR), which are implicated in various cancers. google.com Future research will continue to leverage the unique reactivity of this compound to construct novel, highly selective, and potent drug candidates for targeted therapies in oncology and other diseases. epo.org

Q & A

Q. What are the optimized laboratory synthesis methods for 2-fluoroacryloyl chloride, and how do they address historical challenges?

Current protocols prioritize fewer reaction steps and reduced toxicity. For example, modern syntheses avoid intermediates like tetrafluorooxetane (toxic and technically challenging to produce) and instead use halogen-exchange reactions or catalytic fluorination under controlled conditions . Key improvements include higher yields (reported up to 75-85% in recent studies) and safer handling of precursors. Methodological guidance includes using anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent hydrolysis .

Q. What analytical techniques are essential for characterizing this compound, and how should they be applied?

  • NMR Spectroscopy : Use 19F^{19}\text{F}-NMR to confirm fluorine incorporation (δ ~ -120 to -150 ppm for α-fluoroacrylates) and 1H^{1}\text{H}-NMR to verify acryloyl group integrity (vinyl protons at δ 5.8–6.5 ppm) .
  • FTIR : Detect characteristic C=O stretching (~1750 cm1^{-1}) and C-F vibrations (~1100 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS to validate molecular ion peaks (expected m/z for C3_3H2_2FClO: 108.5 (M-Cl)) .

Q. What safety protocols are critical when handling this compound?

  • Conduct reactions in fume hoods with inert gas purging to mitigate inhalation risks.
  • Use chemically resistant gloves (e.g., nitrile) and eye protection due to its lachrymatory and corrosive properties .
  • Store under anhydrous conditions at -20°C to prevent decomposition. Include moisture scavengers (e.g., molecular sieves) in storage containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorination efficiencies for this compound derivatives?

Contradictions often arise from variations in reaction conditions (e.g., catalyst loading, temperature). Systematic studies should:

  • Compare fluorinating agents (e.g., Selectfluor vs. DAST) across solvent systems (polar aprotic vs. nonpolar).
  • Use kinetic profiling (e.g., in situ 19F^{19}\text{F}-NMR) to track intermediate formation and optimize reaction time .
  • Perform statistical analysis (ANOVA) to isolate variables affecting yield, such as moisture levels or catalyst purity .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the carbonyl carbon. Key parameters include:

  • Natural Bond Orbital (NBO) charges (higher positive charge indicates greater reactivity).
  • Transition-state energy barriers for nucleophilic attack (e.g., amines, alcohols). Validate predictions with experimental kinetic data (e.g., pseudo-first-order rate constants) .

Q. How does the stability of this compound vary under different experimental conditions, and how can degradation be minimized?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 80°C. Avoid prolonged heating; use low-temperature methods (e.g., ice baths for exothermic reactions) .
  • Hydrolytic Sensitivity : Kinetic studies in aqueous/organic mixtures (e.g., 10% H2_2O in THF) reveal rapid hydrolysis (t1/2_{1/2} < 30 min). Stabilize via buffered anhydrous conditions (e.g., MgSO4_4 drying agents) .

Q. What strategies improve regioselectivity in reactions involving this compound?

  • Steric Control : Use bulky amines (e.g., tert-butylamine) to favor α-fluoroamide formation over β-isomers.
  • Catalytic Modulation : Lewis acids (e.g., ZnCl2_2) coordinate the carbonyl oxygen, directing nucleophiles to the α-position.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the α-carbon .

Methodological Guidance for Data Reproducibility

  • Synthesis Replication : Document batch-specific parameters (e.g., solvent purity, catalyst lot numbers) and provide raw spectral data in supplementary materials .
  • Contradiction Analysis : Cross-reference with literature using platforms like CAS Common Chemistry to verify reported properties (e.g., boiling points, spectral data) .

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2-Fluoroacryloyl chloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.